3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate
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Overview
Description
3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with an isopropyl-substituted phenyl group. Oxadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-isopropylbenzohydrazide with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the oxadiazole ring.
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Step 1: Formation of Diazonium Salt
Reactants: 2-Isopropylbenzohydrazide, Nitrous acid
Conditions: Acidic medium, low temperature
Product: 2-Isopropylbenzenediazonium salt
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Step 2: Cyclization
Reactants: 2-Isopropylbenzenediazonium salt
Conditions: Basic medium, moderate temperature
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; solvent such as ethanol or tetrahydrofuran.
Substitution: Halogens, alkylating agents; solvents like dichloromethane or acetonitrile.
Major Products
Oxidation Products: Oxides, hydroxyl derivatives.
Reduction Products: Amines, hydrazines.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-1,2,3-oxadiazol-3-ium-5-olate
- 3-(4-Methylphenyl)-1,2,3-oxadiazol-3-ium-5-olate
- 3-(2-Chlorophenyl)-1,2,3-oxadiazol-3-ium-5-olate
Uniqueness
3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity, allowing better interaction with lipid membranes and potentially increasing its efficacy in biological systems.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(2-propan-2-ylphenyl)oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C11H12N2O2/c1-8(2)9-5-3-4-6-10(9)13-7-11(14)15-12-13/h3-8H,1-2H3 |
InChI Key |
VBCYRUMYXULLGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1[N+]2=NOC(=C2)[O-] |
Origin of Product |
United States |
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